2-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline
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Overview
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, an oxadiazole ring, and a quinoline backbone. These structural features contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a methoxyphenyl group through nucleophilic substitution reactions.
Construction of the Oxadiazole Ring: The oxadiazole ring is synthesized separately, often through cyclization reactions involving hydrazides and carboxylic acids.
Coupling with Quinoline: The final step involves coupling the piperazine and oxadiazole intermediates with a quinoline derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions, often using hydrogen gas and palladium catalysts, can reduce the quinoline ring to tetrahydroquinoline derivatives.
Cyclization: The oxadiazole ring can participate in cyclization reactions, forming fused ring systems with potential biological activity.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with molecular targets such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to physiological effects such as vasodilation, reduced blood pressure, and altered neurotransmitter release . The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar compounds to 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinoline include:
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, it shares structural similarities and receptor affinity.
Urapidil: An antihypertensive agent with a similar mechanism of action.
What sets this compound apart is its unique combination of structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-16-24-22(26-30-16)18-15-17-7-3-4-8-19(17)25-23(18)28-13-11-27(12-14-28)20-9-5-6-10-21(20)29-2/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFSASVNEUFQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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